molecular formula C23H19N3O7 B1227485 2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid

2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid

Cat. No. B1227485
M. Wt: 449.4 g/mol
InChI Key: ZKJZCLQHBLMFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[3-methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid is a member of benzamides.

Scientific Research Applications

Chemical Synthesis and Structure Elucidation

  • A study by Ukrainets et al. (2014) explored the cyclization of similar compounds, which may relate to the formation of complex molecules such as 2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid. This process is crucial in the synthesis of novel organic compounds with potential applications in various fields, including medicinal chemistry (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Derivative Synthesis and Evaluation

  • Singh and Vedi (2014) synthesized and evaluated a series of novel derivatives with similar chemical structures for antifungal activity. This indicates the potential of 2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid in developing new pharmacological agents (Singh & Vedi, 2014).

Receptor Antagonist Studies

  • Naganawa et al. (2006) conducted research on analogs of a compound structurally similar to 2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid, focusing on their role as selective antagonists for specific receptors. This highlights the compound's potential in the development of targeted therapies (Naganawa et al., 2006).

Amino Acid Derivative Creation

  • Riabchenko et al. (2020) investigated the creation of new amino acid derivatives from compounds structurally related to 2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid. This suggests its potential in synthesizing novel amino acid-based compounds with various applications (Riabchenko et al., 2020).

Synthesis of Dendronized Azochromophores

  • Laipniece et al. (2019) synthesized dendronized azochromophores using similar compounds, demonstrating the versatility of 2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid in the field of chromophore synthesis (Laipniece et al., 2019).

Development of Monomers for Polybenzimidazoles

  • Begunov and Valyaeva (2015) used similar compounds for synthesizing new monomers for polybenzimidazoles, indicating the compound's potential in polymer chemistry (Begunov & Valyaeva, 2015).

Isolation of Phenolic Compounds

  • Bader et al. (2011) isolated new phenolic compounds structurally akin to 2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid, showcasing its relevance in natural product chemistry and pharmacognosy (Bader, de Tommasi, Cotugno, & Braca, 2011).

properties

Product Name

2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid

Molecular Formula

C23H19N3O7

Molecular Weight

449.4 g/mol

IUPAC Name

2-[[3-methyl-4-[[2-(3-nitrophenoxy)acetyl]amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C23H19N3O7/c1-14-11-15(22(28)25-20-8-3-2-7-18(20)23(29)30)9-10-19(14)24-21(27)13-33-17-6-4-5-16(12-17)26(31)32/h2-12H,13H2,1H3,(H,24,27)(H,25,28)(H,29,30)

InChI Key

ZKJZCLQHBLMFOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O)NC(=O)COC3=CC=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid
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2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid
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2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid
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